Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride, also referred to as methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride, is a synthetic compound characterized by its unique piperidine structure. The compound has the molecular formula and a molecular weight of approximately 236.7 g/mol. It is primarily utilized in pharmacological research due to its potential interactions with various biological systems, particularly in neuropharmacology.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical companies. It is classified under organic compounds, specifically as an amino acid derivative due to the presence of the amino group in its structure. The compound is typically available as a hydrochloride salt, which enhances its solubility in water.
The synthesis of methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride involves several strategic steps:
These methods highlight the versatility in synthetic approaches used to access this compound, which can vary based on desired purity and yield .
The molecular structure of methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride features a piperidine ring with a ketone group attached to it.
COC(=O)[C@@H](N)C[C@@H]1CCCNC1=O.Cl
This structure plays a crucial role in determining the compound's biological activity and interaction with various receptors .
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride can undergo several chemical reactions typical for amino acids and their derivatives:
These reactions are significant in synthetic organic chemistry for modifying the compound's structure and enhancing its biological activity .
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties.
The mechanism of action is believed to involve modulation of neurotransmitter receptors, particularly those associated with cognitive enhancement and neuroprotection . Further studies are necessary to elucidate these interactions fully.
The physical properties of methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride include:
The chemical properties include:
Relevant data indicates that handling should be done under controlled conditions to maintain integrity .
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate;hydrochloride has potential applications across various fields:
Research continues to explore its therapeutic potential and mechanisms of action .
CAS No.: 525-82-6
CAS No.: 24622-61-5
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: